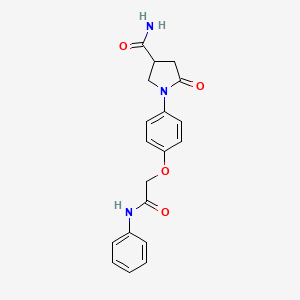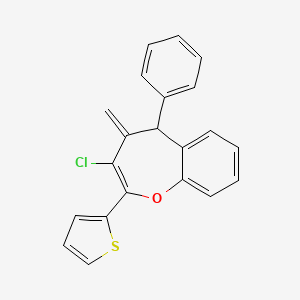![molecular formula C27H21ClN4O3 B11595279 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11595279.png)
2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that features an indole core, a chlorophenyl group, and an imidazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound, followed by cyclization.
Final Coupling: The final step involves coupling the indole core with the chlorophenyl-imidazolidinone intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the chlorophenyl and imidazolidinone moieties can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
- 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(2-methylphenyl)acetamide
Uniqueness
The unique combination of the indole core, chlorophenyl group, and imidazolidinone moiety in 2-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C27H21ClN4O3 |
|---|---|
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
2-[3-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21ClN4O3/c1-17-6-4-8-20(12-17)29-25(33)16-31-15-18(22-10-2-3-11-24(22)31)13-23-26(34)32(27(35)30-23)21-9-5-7-19(28)14-21/h2-15H,16H2,1H3,(H,29,33)(H,30,35)/b23-13+ |
Clave InChI |
VYIHRQKTIKTHAN-YDZHTSKRSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Ethyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11595216.png)
![N-(4-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11595231.png)
![2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11595242.png)
![prop-2-en-1-yl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11595245.png)
![7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11595246.png)
![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595257.png)
![N-(3-methylphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11595263.png)
![4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11595264.png)

![2-[[1-(4-Hydroxyphenyl)pyrrol-2-yl]methylidene]indene-1,3-dione](/img/structure/B11595276.png)
![N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11595280.png)
![isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595282.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11595284.png)
